Cas no 2248184-62-3 ((1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine)
![(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine structure](https://ja.kuujia.com/scimg/cas/2248184-62-3x500.png)
(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine
- SCHEMBL21133179
- EN300-6505808
- (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine
- 2248184-62-3
- IVLRCCIDEIFNIN-SSDOTTSWSA-N
-
- インチ: 1S/C10H12F3N/c1-7(14)9-4-2-3-8(5-9)6-10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m1/s1
- InChIKey: IVLRCCIDEIFNIN-SSDOTTSWSA-N
- SMILES: FC(CC1=CC=CC(=C1)[C@@H](C)N)(F)F
計算された属性
- 精确分子量: 203.09218387g/mol
- 同位素质量: 203.09218387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 26Ų
(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6505808-0.1g |
(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine |
2248184-62-3 | 0.1g |
$2822.0 | 2023-05-31 | ||
Enamine | EN300-6505808-1.0g |
(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine |
2248184-62-3 | 1g |
$3207.0 | 2023-05-31 | ||
Enamine | EN300-6505808-0.05g |
(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine |
2248184-62-3 | 0.05g |
$2693.0 | 2023-05-31 | ||
Enamine | EN300-6505808-0.25g |
(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine |
2248184-62-3 | 0.25g |
$2950.0 | 2023-05-31 | ||
Enamine | EN300-6505808-5.0g |
(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine |
2248184-62-3 | 5g |
$9301.0 | 2023-05-31 | ||
Enamine | EN300-6505808-0.5g |
(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine |
2248184-62-3 | 0.5g |
$3078.0 | 2023-05-31 | ||
Enamine | EN300-6505808-2.5g |
(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine |
2248184-62-3 | 2.5g |
$6287.0 | 2023-05-31 | ||
Enamine | EN300-6505808-10.0g |
(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine |
2248184-62-3 | 10g |
$13792.0 | 2023-05-31 |
(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amineに関する追加情報
Comprehensive Overview of (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine (CAS No. 2248184-62-3): Properties, Applications, and Research Insights
The compound (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine (CAS No. 2248184-62-3) is a chiral amine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoroethyl group and stereospecific (1R) configuration, make it a valuable intermediate for synthesizing bioactive molecules. This article explores its chemical properties, synthetic routes, and emerging applications while addressing trending topics like green chemistry, AI-driven drug discovery, and sustainable synthesis.
Chemically, (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine belongs to the class of arylalkylamines, characterized by a phenyl ring substituted with a trifluoroethyl group at the meta-position and an ethylamine side chain with chiral (R) stereochemistry. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, properties highly sought after in modern medicinal chemistry. Researchers frequently search for "fluorine in drug design" or "chiral amine synthesis"—topics where this compound serves as a case study.
Synthetic approaches to CAS 2248184-62-3 often involve asymmetric hydrogenation or enzymatic resolution to achieve high enantiomeric purity. Recent advancements in flow chemistry and catalytic methods have improved yields while reducing environmental impact—a key concern in sustainable pharmaceutical manufacturing. The compound’s role in kinase inhibitor development and CNS-targeting agents has also gained attention, aligning with searches for "next-generation therapeutics" and "blood-brain barrier permeability."
Beyond pharmaceuticals, (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine finds utility in material science, particularly in designing liquid crystals and polymeric coatings with enhanced thermal stability. Its trifluoromethyl group contributes to low surface energy, a property leveraged in "water-repellent materials"—a trending search term in industrial applications. Analytical techniques like HPLC and NMR are critical for quality control, reflecting common queries about "chiral compound analysis."
Ongoing research explores the compound’s potential in PET imaging due to fluorine-18 compatibility, addressing the growing demand for "diagnostic radiopharmaceuticals." Safety data and toxicity profiles remain areas of active investigation, with studies focusing on OECD guidelines—another frequently searched topic. As the industry shifts toward machine learning-assisted molecular design, compounds like 2248184-62-3 serve as benchmarks for QSAR modeling and virtual screening algorithms.
In conclusion, (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine exemplifies the intersection of chiral synthesis, fluorine chemistry, and multidisciplinary applications. Its relevance to drug discovery, material engineering, and diagnostic imaging ensures continued interest from both academic and industrial sectors, making it a compound of enduring scientific and commercial value.
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